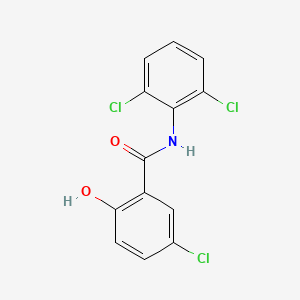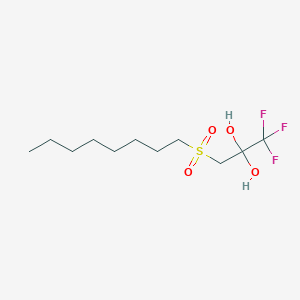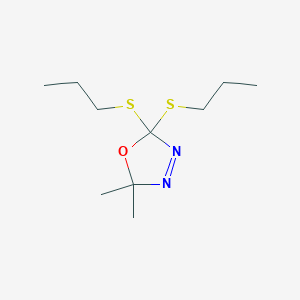
2,2-Dimethyl-5,5-bis(propylthio)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5,5-bis(propylthio)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two propylthio groups attached to the oxadiazole ring, along with two methyl groups at the 2,2-positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5,5-bis(propylthio)-1,3,4-oxadiazole typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,2-dimethylthiosemicarbazide with propylthiocarboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5,5-bis(propylthio)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The propylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted oxadiazole derivatives.
科学的研究の応用
2,2-Dimethyl-5,5-bis(propylthio)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2,2-Dimethyl-5,5-bis(propylthio)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the propylthio groups can enhance its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-5,5-bis(methylthio)-1,3,4-oxadiazole
- 2,2-Dimethyl-5,5-bis(ethylthio)-1,3,4-oxadiazole
- 2,2-Dimethyl-5,5-bis(butylthio)-1,3,4-oxadiazole
Uniqueness
2,2-Dimethyl-5,5-bis(propylthio)-1,3,4-oxadiazole is unique due to the presence of propylthio groups, which can influence its chemical reactivity and biological activity. The length and branching of the propyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs with different alkylthio groups.
特性
CAS番号 |
222625-77-6 |
|---|---|
分子式 |
C10H20N2OS2 |
分子量 |
248.4 g/mol |
IUPAC名 |
2,2-dimethyl-5,5-bis(propylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H20N2OS2/c1-5-7-14-10(15-8-6-2)12-11-9(3,4)13-10/h5-8H2,1-4H3 |
InChIキー |
FJYVPCVLZLZWFK-UHFFFAOYSA-N |
正規SMILES |
CCCSC1(N=NC(O1)(C)C)SCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


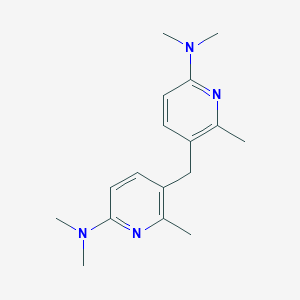
![(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B12574985.png)
![(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12574999.png)
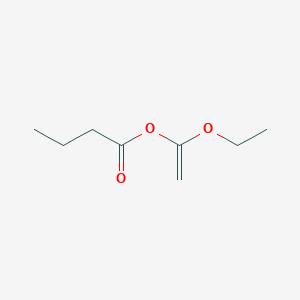
![4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B12575006.png)
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
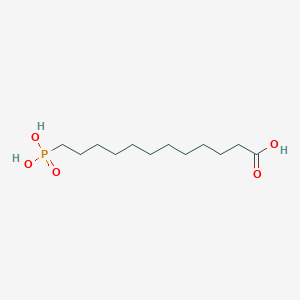
![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
![10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol](/img/structure/B12575041.png)
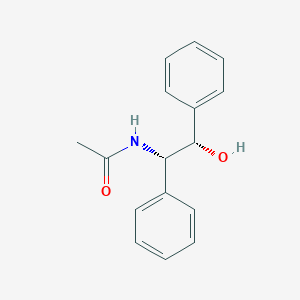
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)

